molecular formula C18H29Cl3O3 B14526594 Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate CAS No. 62456-92-2

Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate

Cat. No.: B14526594
CAS No.: 62456-92-2
M. Wt: 399.8 g/mol
InChI Key: MJBJPFGLFSTHKK-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Alkylation: Introduction of the butyl group.

    Chlorination: Addition of chlorine atoms at specific positions.

    Esterification: Formation of the ester group.

    Carbonylation: Introduction of the chlorocarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into more oxidized forms.

    Reduction: Reduction of the chlorocarbonyl group to an alcohol.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Alteration of metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)dec-4-enoate: Similar structure but with a shorter carbon chain.

    Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)dodec-4-enoate: Similar structure but with a longer carbon chain.

    Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-3-enoate: Similar structure but with a different position of the double bond.

Uniqueness

Ethyl 2-butyl-4,5-dichloro-7-(chlorocarbonyl)undec-4-enoate is unique due to its specific combination of functional groups and the positions of these groups within the molecule. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

62456-92-2

Molecular Formula

C18H29Cl3O3

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl 2-butyl-7-carbonochloridoyl-4,5-dichloroundec-4-enoate

InChI

InChI=1S/C18H29Cl3O3/c1-4-7-9-13(17(21)22)11-15(19)16(20)12-14(10-8-5-2)18(23)24-6-3/h13-14H,4-12H2,1-3H3

InChI Key

MJBJPFGLFSTHKK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=C(CC(CCCC)C(=O)Cl)Cl)Cl)C(=O)OCC

Origin of Product

United States

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